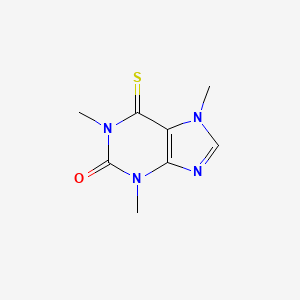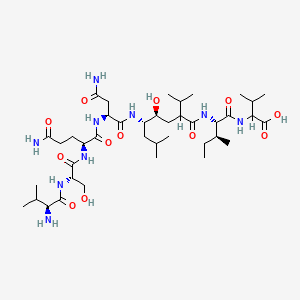
N-ベンジル-9-(テトラヒドロ-2H-ピラン-2-イル)アデニン
概要
説明
SD 8339は、6-(ベンジルアミノ)-9-(2-テトラヒドロピラニル)-9H-プリンとしても知られており、合成されたサイトカイニン誘導体です。サイトカイニンは、植物の根や芽における細胞分裂を促進する植物生長物質(植物ホルモン)の一種です。 SD 8339は、植物の成長調節における役割、特に特定の植物種における花の性別を雄性から雌雄同体に変換することについて広く研究されています .
科学的研究の応用
SD 8339 has a wide range of scientific research applications:
Plant Biology: It is used to study the effects of cytokinins on plant growth and development. .
Agriculture: The compound is used to improve crop yields and quality by enhancing flower and fruit development.
Biochemistry: SD 8339 is used to study the biochemical pathways involved in cytokinin signaling and metabolism.
Horticulture: It is applied to ornamental plants to enhance their aesthetic qualities by promoting more vigorous growth and delaying aging.
作用機序
SD 8339は、天然のサイトカイニンを模倣することで効果を発揮します。植物細胞内のサイトカイニン受容体に結合し、細胞分裂と成長を促進する分子イベントのカスケードをトリガーします。この化合物は、大胞子母細胞の減数分裂、大胞子の有糸分裂、雌蕊組織の細胞を加速させます。 また、花芽におけるタンパク質合成の速度を高めます .
生化学分析
Biochemical Properties
N-Benzyl-9-(tetrahydro-2H-pyran-2-YL)adenine is a highly mobile synthetic cytokinin . It’s being investigated for its antiviral and anticancer properties . Its unique structure may interfere with DNA and RNA processes, making it a candidate for targeting viral replication mechanisms or cancer cell proliferation
Cellular Effects
The cellular effects of N-Benzyl-9-(tetrahydro-2H-pyran-2-YL)adenine are broad and impactful. Researchers are exploring its use in neuroprotective treatments, given adenine derivatives’ potential role in cellular metabolism and protection against neurodegenerative diseases .
Molecular Mechanism
It is known that the tetrahydro-2H-pyran ring may enhance the molecule’s solubility and facilitate easier crossing of cellular membranes, thus improving its bioavailability
準備方法
合成経路と反応条件
SD 8339は、プリン誘導体の修飾を含む一連の化学反応によって合成されます。合成は通常、以下の手順を含みます。
出発物質: 合成はプリン誘導体から始まります。
ベンジル化: プリン誘導体はベンジル化を受け、ベンジルアミノ基が導入されます。
テトラヒドロピラニル保護: ベンジル化されたプリンは、次にテトラヒドロピラニル基で保護され、最終化合物であるSD 8339が形成されます.
工業生産方法
SD 8339の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、収率と純度を最大化するために、温度、圧力、溶媒の選択などの反応条件の最適化が含まれます。 最終生成物は、結晶化またはクロマトグラフィーなどの技術を使用して精製されます .
化学反応の分析
反応の種類
SD 8339は、以下を含むさまざまな化学反応を受けます。
酸化: この化合物は、特定の条件下で酸化されて酸化誘導体を形成することができます。
還元: 還元反応は、SD 8339に存在する官能基を変更できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどの還元剤が使用されます。
主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は酸化されたプリン誘導体を生成する可能性がありますが、置換反応はさまざまな置換されたプリンを生成することができます .
科学研究への応用
SD 8339は、幅広い科学研究への応用を持っています。
植物生物学: 植物の成長と発達に対するサイトカイニンの影響を研究するために使用されます。 .
農業: この化合物は、花と果実の発達を促進することにより、作物の収量と品質を向上させるために使用されます。
類似化合物との比較
類似化合物
6-ベンジルアミノプリン(BAP): 植物の細胞分裂と成長を促進する別の合成サイトカイニン。
キネチン: 細胞分裂を促進し、老化を遅らせる天然のサイトカイニン。
N6-イソペンテニルアデニン: 植物組織におけるシュート形成を誘導し、老化を遅らせるサイトカイニン
SD 8339の独自性
SD 8339は、雄花を雌雄同体の花に変換する能力においてユニークです。これは、他のサイトカイニンでは一般的に観察されない性質です。 さらに、6-ベンジルアミノプリンやキネチンなどの他のサイトカイニンと比較して、より活発な成長応答を促進することが示されています .
特性
IUPAC Name |
N-benzyl-9-(oxan-2-yl)purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c1-2-6-13(7-3-1)10-18-16-15-17(20-11-19-16)22(12-21-15)14-8-4-5-9-23-14/h1-3,6-7,11-12,14H,4-5,8-10H2,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POFWRMVFWIJXHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C=NC3=C(N=CN=C32)NCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8038801 | |
| Record name | N-Benzyl-9-(tetrahydro-2H-pyran-2-yl)adenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8038801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2312-73-4 | |
| Record name | N-(Phenylmethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2312-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acell | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002312734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Benzyl-9-(tetrahydro-2H-pyran-2-yl)adenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8038801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Benzyl-9-(2-tetrahydropyranyl)adenine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N6-BENZYL-9-(2-TETRAHYDROPYRANYL)ADENINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23NQ6S177V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Aminophenyl)benzo[d]thiazol-6-ol](/img/structure/B1664693.png)











![N-[(2,4-difluorophenyl)methyl]-2-(2-{[2-(4-methoxyphenyl)acetamido]methyl}phenyl)benzamide](/img/structure/B1664714.png)

